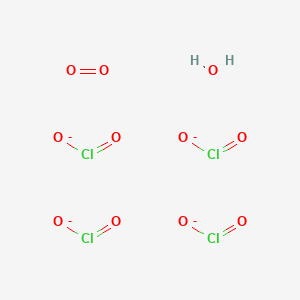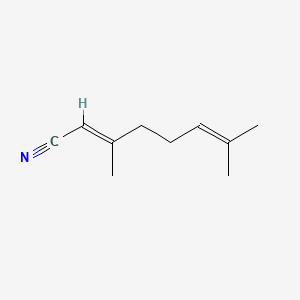
4-フェニルチオフェノール
概要
説明
4-Phenylthiophenol is an organosulfur compound with the molecular formula C12H10S. It is characterized by a thiol group (-SH) attached to a benzene ring, which is further substituted with a phenyl group at the para position. This compound is known for its unique chemical properties and applications in various fields, including organic synthesis and material science.
科学的研究の応用
4-Phenylthiophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It serves as a reagent in biochemical assays and studies involving thiol groups.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: It is used in the production of polymers, dyes, and other materials
作用機序
Target of Action
It has been used in the synthesis of a homodimer fluorescent probe
Mode of Action
It is involved in the formation of a homodimer fluorescent probe, which suggests it may interact with its targets to induce changes in their function . .
Biochemical Pathways
It is known to be used in the synthesis of a homodimer fluorescent probe , which suggests it may be involved in certain biochemical processes.
Result of Action
It is known to be used in the synthesis of a homodimer fluorescent probe , suggesting it may have some effect at the molecular level.
生化学分析
Biochemical Properties
4-Phenylthiophenol plays a crucial role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with biothiols, where 4-Phenylthiophenol can act as a fluorescent probe. The compound’s thiol group allows it to form disulfide bonds with cysteine residues in proteins, which can be used to study protein structure and function. Additionally, 4-Phenylthiophenol can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity .
Cellular Effects
4-Phenylthiophenol has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For instance, 4-Phenylthiophenol can modulate the activity of transcription factors, thereby influencing the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, the compound’s ability to form disulfide bonds with proteins can impact protein function and stability, affecting overall cellular function .
Molecular Mechanism
The molecular mechanism of 4-Phenylthiophenol involves its interaction with biomolecules at the molecular level. The thiol group of 4-Phenylthiophenol can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. This interaction can result in changes in the protein’s conformation and activity. Additionally, 4-Phenylthiophenol can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Phenylthiophenol can change over time. The compound’s stability and degradation are important factors to consider. 4-Phenylthiophenol is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and protein activity. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems .
Dosage Effects in Animal Models
The effects of 4-Phenylthiophenol vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and gene expression. At high doses, 4-Phenylthiophenol can be toxic, leading to adverse effects such as oxidative stress and cell death. Studies have shown that there is a threshold dose beyond which the compound’s toxic effects outweigh its beneficial effects. Understanding these dosage effects is essential for determining the safe and effective use of 4-Phenylthiophenol in research and therapeutic applications .
Metabolic Pathways
4-Phenylthiophenol is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular components. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Additionally, 4-Phenylthiophenol can interact with cofactors such as glutathione, which plays a role in its detoxification and elimination from the body .
Transport and Distribution
Within cells and tissues, 4-Phenylthiophenol is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can affect the compound’s localization and accumulation in specific tissues, influencing its overall activity and function. Understanding the transport and distribution of 4-Phenylthiophenol is crucial for determining its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 4-Phenylthiophenol is an important factor in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, 4-Phenylthiophenol can accumulate in the lysosome, where it can interact with lysosomal enzymes and affect their activity. Additionally, the compound’s localization can influence its interactions with other biomolecules, affecting its overall biochemical properties and effects .
準備方法
Synthetic Routes and Reaction Conditions: 4-Phenylthiophenol can be synthesized through several methods. One common method involves the reaction of 4-hydroxyphenylboronic acid with thiophenol in the presence of a copper catalyst. The reaction is typically carried out in N,N-dimethylformamide (DMF) at elevated temperatures under microwave irradiation . Another method involves the reduction of phenylsulfenyl chloride with a suitable reducing agent .
Industrial Production Methods: Industrial production of 4-Phenylthiophenol often employs large-scale synthesis techniques, such as the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .
化学反応の分析
Types of Reactions: 4-Phenylthiophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, sulfides.
Substitution: Alkyl or acyl derivatives.
類似化合物との比較
Thiophenol (C6H5SH): Similar structure but lacks the phenyl substitution.
Phenol (C6H5OH): Contains a hydroxyl group instead of a thiol group.
Benzylthiol (C6H5CH2SH): Contains a thiol group attached to a benzyl group
Uniqueness: 4-Phenylthiophenol is unique due to the presence of both a thiol group and a phenyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This combination makes it particularly useful in specific synthetic and industrial applications .
特性
IUPAC Name |
4-phenylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10S/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVHFFQFZQSNLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375145 | |
| Record name | 4-Phenylthiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19813-90-2 | |
| Record name | 4-Phenylthiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19813-90-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the photochemical properties of 4-Phenylthiophenol derivatives?
A1: Studies have investigated the photochemical behavior of 4-Phenylthiophenol derivatives, specifically p-biphenyl thioacetate and p-biphenyl thiobenzoate. [] These compounds undergo C-S bond cleavage upon UV irradiation, leading to the formation of the biphenylylthiyl radical. [] The efficiency of this cleavage process depends on factors like the substituent on the sulfur atom and the excited state multiplicity. [] For example, p-biphenyl thiobenzoate exhibits C-S bond cleavage in both its singlet and triplet excited states, while p-biphenyl thioacetate only shows significant cleavage in a higher-energy triplet state (T(n)). []
Q2: How does the structure of 4-Phenylthiophenol derivatives affect their photochemical reactivity?
A2: The photochemical reactivity of 4-Phenylthiophenol derivatives is influenced by structural modifications. [] Comparing p-biphenyl thioacetate and p-biphenyl thiobenzoate reveals that the substituent on the sulfur atom (methyl vs. phenyl) plays a role in the efficiency of C-S bond cleavage and the reactive excited state multiplicity. [] The phenyl substituent in p-biphenyl thiobenzoate appears to facilitate C-S bond cleavage in both singlet and triplet states, while the methyl group in p-biphenyl thioacetate limits efficient cleavage to a higher-energy triplet state. [] This highlights the importance of structural features in modulating the photochemical pathways of these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Morpholinecarbodithioic acid [4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methyl ester](/img/structure/B1225036.png)

![1-Prop-2-enyl-5-[1-(3-pyridinylmethylamino)ethylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1225038.png)
![N-[4-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-thiazolyl]acetamide](/img/structure/B1225039.png)

![6-Amino-4-(4-tert-butylphenyl)-3-methyl-1-phenyl-5-pyrazolo[3,4-b]pyridinecarbonitrile](/img/structure/B1225045.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(2-pyridinylmethylamino)propan-2-yl]-3-pyridinecarboxamide](/img/structure/B1225046.png)

![2-(6-Imidazo[2,1-b]thiazolyl)acetic acid (phenylmethyl) ester](/img/structure/B1225049.png)
![2-[[1-oxo-2-[[5-(3-pyridinyl)-1H-1,2,4-triazol-3-yl]thio]ethyl]amino]benzoic acid methyl ester](/img/structure/B1225050.png)
![2-[(16-methyl-4,7-dioxa-11,13,14-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,12,14,16-hexaen-12-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1225051.png)
![N-[(4-ethylphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B1225052.png)
![(1R,3R,5S,8S,9S,12R,13R,14R)-1-Hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1225054.png)
